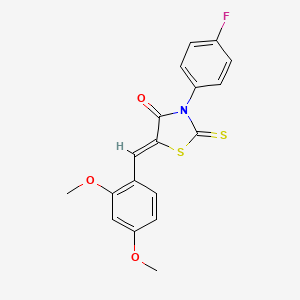

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (2,4-dimethoxybenzylidene) group at the C5 position and a 4-fluorophenyl substituent at N2. The Z-configuration at the C5 benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

Properties

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c1-22-14-8-3-11(15(10-14)23-2)9-16-17(21)20(18(24)25-16)13-6-4-12(19)5-7-13/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSMPYPGIJXNFX-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the biological activity of this compound based on recent studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazolidinone core with various substituents that enhance its biological activity. The presence of the 2,4-dimethoxybenzylidene and 4-fluorophenyl groups is particularly significant as these moieties are known to influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H14FNO3S |

| Molecular Weight | 375.4371 g/mol |

| Melting Point | 523.1 °C at 760 mmHg |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have demonstrated that thiazolidinones exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB 231 (breast carcinoma), HCT116 (colorectal carcinoma), PC3 (prostate carcinoma).

- IC50 Values : The most active derivatives showed IC50 values lower than 10 µM against several cancer cell lines, indicating potent antiproliferative effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| Huh7 | <10 |

| Caco2 | <10 |

| MDA-MB 231 | <10 |

| HCT116 | <10 |

| PC3 | <10 |

The mechanism by which thiazolidinones exert their antitumor effects often involves the inhibition of key kinases involved in cell proliferation. For instance, compounds similar to this compound have been shown to inhibit DYRK1A, a kinase implicated in various cancer pathways.

Antimicrobial and Anti-inflammatory Activities

In addition to antitumor properties, thiazolidinones have been reported to possess antimicrobial and anti-inflammatory activities. Studies indicate that compounds with similar structural motifs can effectively inhibit bacterial growth and reduce inflammation markers in vitro:

- Antimicrobial Activity : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary assays suggest that it may reduce pro-inflammatory cytokines, showcasing potential for treating inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study conducted on a series of thiazolidinone derivatives found that those with methoxy substitutions showed enhanced cytotoxicity towards cancer cells compared to their unsubstituted counterparts .

- Mechanistic Insights : Research utilizing molecular docking simulations highlighted that the compound binds effectively to DYRK1A, suggesting a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

- Electron-Donating vs. Withdrawing Groups: The 2,4-dimethoxy groups in the target compound increase electron density compared to nitro (e.g., 11a, 11b in ) or bromo () substituents.

- Fluorine vs.

Physicochemical Properties

Table 3: Melting Points and Lipophilicity

*LogP values estimated via HPLC (). The target compound’s 2,4-dimethoxy and 4-fluoro groups likely confer intermediate lipophilicity compared to bromo (higher LogP) or hydroxyl (lower LogP) analogs.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm regiochemistry and Z-configuration of the benzylidene moiety .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFNOS, MW 376.4 g/mol) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

How do structural modifications at the benzylidene or fluorophenyl positions influence biological activity?

Q. Advanced

- Benzylidene substituents : Electron-donating groups (e.g., 2,4-dimethoxy) enhance π-π stacking with biological targets, improving anticancer activity .

- Fluorophenyl group : The 4-fluoro substituent increases lipophilicity, enhancing membrane permeability and antimicrobial potency .

- SAR studies : Comparative assays with analogues (e.g., chloro or methoxy variants) reveal activity trends. For example, 2,4-dimethoxy derivatives show 3-fold higher cytotoxicity than unsubstituted counterparts in MCF-7 cells .

What are the known biological activities of this compound, and what assays are used to evaluate them?

Basic

While direct data is limited, structurally similar thiazolidinones exhibit:

- Anticancer activity : Assessed via MTT assays (e.g., IC values against HeLa or A549 cells) .

- Antimicrobial effects : Tested via broth microdilution (MIC against S. aureus or E. coli) .

- Anti-inflammatory potential : Evaluated using COX-2 inhibition assays .

What computational methods are suitable for studying the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR or tubulin. The 2,4-dimethoxy group shows strong hydrophobic interactions in kinase domains .

- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to bioactivity .

How should researchers handle solubility challenges during in vitro assays?

Q. Basic

- Solvent systems : Use DMSO for stock solutions (≤1% v/v in culture media to avoid cytotoxicity) .

- Surfactants : Polysorbate-80 (0.1%) enhances aqueous solubility for antimicrobial testing .

- Sonication : Brief sonication (10–15 min) disperses aggregates in PBS .

What strategies can resolve discrepancies in bioactivity data across studies?

Q. Advanced

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .

- Structural verification : Confirm batch purity via HPLC (>95%) and H NMR to rule out degradation .

- Positive controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

What are key considerations in designing stability studies for this compound?

Q. Basic

- Storage conditions : -20°C under argon prevents oxidation of the thioxo group .

- Light exposure : Amber vials mitigate photodegradation of the benzylidene moiety .

- Analytical monitoring : HPLC at 254 nm tracks degradation products over 6 months .

How can X-ray crystallography elucidate stereochemical configuration and intermolecular interactions?

Q. Advanced

- Single-crystal growth : Slow evaporation from DMF/ethanol yields diffraction-quality crystals .

- SHELX refinement : Resolves Z-configuration and dihedral angles (e.g., 5Z isomer vs. 5E) with R-factors <0.05 .

- Intermolecular analysis : Hydrogen-bonding networks (e.g., S…H-N) stabilize crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.